Verapamil is a synthetic derivative of papaverine belonging to the phenylalkylamine class of L-type voltage-dependent calcium channel antagonists. [] Its primary role in scientific research is as a pharmacological tool for investigating the role of calcium channels in various physiological and pathological processes.
Verapamil is classified under the non-dihydropyridine group of calcium channel blockers, which also includes diltiazem and flunarizine. Its primary mechanism involves inhibiting the influx of calcium ions through L-type calcium channels in cardiac and vascular smooth muscle cells, leading to decreased myocardial contractility and vasodilation .
The synthesis of Verapamil has been explored through various methods, with recent advancements focusing on more efficient pathways. One notable approach is a three-step asymmetric synthesis utilizing an enantioselective rhodium-catalyzed allylic alkylation reaction. This method involves:
This modular synthesis can be adapted for related compounds, enhancing its utility for pharmaceutical applications.
Verapamil has a complex molecular structure characterized by its specific arrangement of atoms:
The stereochemistry is significant, with the S-enantiomer being the more active form . The three-dimensional structure can be represented using various chemical notation systems such as SMILES and InChI.
Verapamil undergoes several notable chemical reactions during its metabolic processing:
Verapamil's therapeutic effects are primarily due to its action as an L-type calcium channel blocker. The mechanism involves:
Verapamil exhibits distinct physical and chemical properties:
These properties influence its pharmacokinetics and bioavailability.
Verapamil is widely used in clinical settings for:
Verapamil primarily functions as a non-dihydropyridine calcium channel blocker, selectively inhibiting L-type voltage-gated calcium channels (Cav1.1, Cav1.2). This inhibition occurs through binding to the pore-forming α₁-subunit in a voltage- and frequency-dependent manner, with higher affinity for depolarized or inactivated channel states [1] [5] [10]. The drug's binding stabilizes the channel's inactivated conformation, reducing calcium influx during action potentials. Notably, the S-enantiomer exhibits ~20-fold greater potency than the R-enantiomer due to stereoselective metabolism [1] [2].
Structurally, cryo-EM studies reveal that verapamil binds deep within the Cav1.1 pore, interacting with transmembrane helices S6 III and IV. This binding physically obstructs ion permeation and allosterically modulates voltage-sensing domains [8]. Beyond L-type channels, verapamil also inhibits T-type calcium channels (Cav3.1, Cav3.2) with micromolar affinity (IC₅₀: 5-15 μM), though with less state-dependence than observed in L-types [3] [6]. Charged verapamil derivatives access T-type channels via extracellular pathways, suggesting distinct pore architectures compared to L-types [3].
Table 1: Verapamil's Calcium Channel Inhibition Profile
Channel Type | Primary Subunits | Affinity (IC₅₀) | State Dependence | Physiological Impact |
---|---|---|---|---|
L-type (Cav1.1/1.2) | α₁S, α₁C | 0.2–0.8 μM | High (↑ depolarization) | Reduced cardiac contractility, vasodilation |
T-type (Cav3.1/3.2) | α₁G, α₁H | 5–15 μM | Moderate | Altered pacemaker activity, neuroendocrine modulation |
N-type (Cav2.2) | α₁B | >50 μM | Low | Minor neuronal effects |
In myotonic dystrophy type 1 (DM1) models, Cav1.1 dysregulation combined with ClC-1 chloride channelopathy creates a lethal "bi-channelopathy." Verapamil (50 mg/kg/day orally) rescues survival by normalizing calcium influx and improving respiratory function, demonstrating therapeutic relevance beyond cardiovascular indications [6].
Verapamil exhibits promiscuous interactions with potassium channels at therapeutically relevant concentrations (1–10 μM). In coronary smooth muscle, it inhibits voltage-dependent K⁺ (Kv) channels with a Kd of 0.82 μM, accelerating inactivation kinetics in a state- and use-dependent manner. This effect persists under calcium-free conditions, confirming direct Kv blockade independent of calcium modulation [9]. Sympathetic neurons demonstrate verapamil-induced depolarization (EC₅₀: 3.7 μM) via concurrent inhibition of three K⁺ currents:
TREK inhibition is particularly significant as these channels govern resting membrane potential stability. Verapamil suppresses riluzole-activated TREK currents by >50%, potentially disrupting autonomic balance and contributing to off-target cardiac effects [7]. Additionally, verapamil blocks ether-à-go-go (hERG/Kv11.1) channels (IC₅₀: ~10 μM), which may underlie rare arrhythmogenic risks despite its antiarrhythmic classification [1] [9].
Table 2: Verapamil's Potassium Channel Interactions
Channel | Current | Inhibition at 10 μM | Kinetic Effects | Functional Consequences |
---|---|---|---|---|
Kv (Vascular) | IKv | ~80% | Accelerated inactivation | Vasoconstriction (paradoxical) |
TREK-2 | IK2P | 60% | Reduced baseline conductance | Sympathetic neuron depolarization |
hERG (Kv11.1) | IKr | 40–60% | Altered inactivation | Potential QT prolongation |
A-type (Neuronal) | IA | 40% | Slowed recovery | Increased neuronal excitability |
Beyond ion channel modulation, verapamil influences gene expression through calcium-dependent redox signaling. A pivotal mechanism involves suppression of thioredoxin-interacting protein (TXNIP), a master regulator of cellular oxidative stress. In pancreatic β-cells, verapamil (100 mg/day) reduced TXNIP mRNA by 35% in type 2 diabetes patients through two interconnected pathways:
Consequently, verapamil elevated glucagon-like peptide-1 receptor (GLP1R) expression by 1.8-fold, enhancing β-cell survival and insulin secretion. This transcriptional shift correlated with a clinically significant HbA1c reduction (Δ = -0.5%) independent of its vasodilatory effects [4]. Parallel studies in cardiomyocytes show verapamil downregulates NADPH oxidase (NOX2/4) and upregulates superoxide dismutase (SOD2), further mitigating oxidative damage [6].
Table 3: Transcriptional Targets of Verapamil
Target Gene | Expression Change | Regulatory Mechanism | Biological Outcome |
---|---|---|---|
TXNIP | ↓ 35–50% | Ca²⁺/NFAT inhibition; ROS reduction | Improved β-cell survival, insulin sensitivity |
GLP1R | ↑ 1.8-fold | miR-204 downregulation | Enhanced incretin signaling |
NOX4 | ↓ 30% | Ca²⁺-dependent promoter inhibition | Reduced oxidative stress |
SOD2 | ↑ 2.1-fold | Nrf2 pathway activation | Improved antioxidant capacity |
The pleiotropic effects on redox-sensitive genes expand verapamil's therapeutic potential to metabolic diseases and conditions involving cellular oxidative injury, though clinical applications remain investigational [4] [6].
CAS No.: 14476-25-6
CAS No.: 1349245-31-3
CAS No.:
CAS No.: